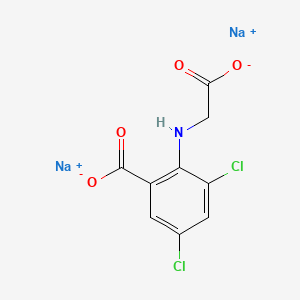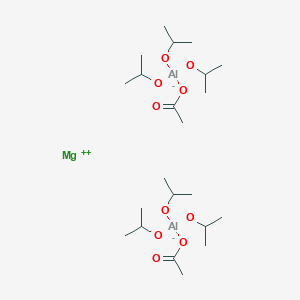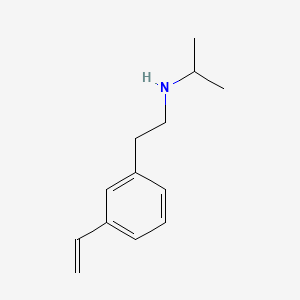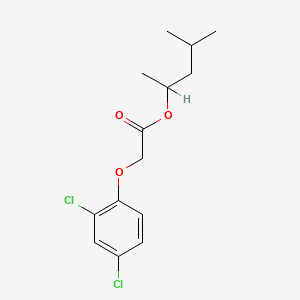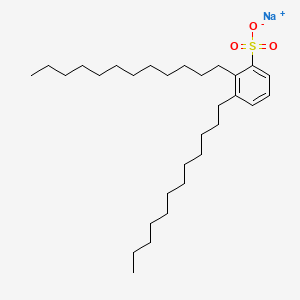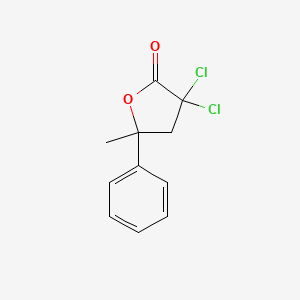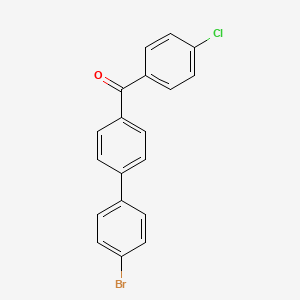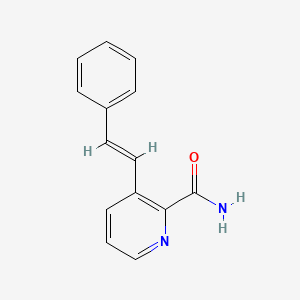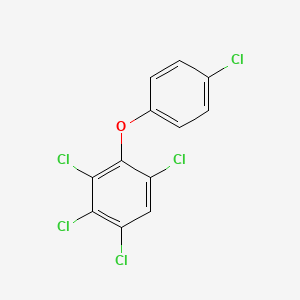![molecular formula C24H25NO3 B12668272 Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate CAS No. 93982-97-9](/img/structure/B12668272.png)
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is a chemical compound with the molecular formula C24H25NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its complex structure, which includes phenyl, methyl, and carbamate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate typically involves the reaction of phenyl methyl carbamate with 3-(2-methylphenoxy)-3-phenylpropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carboxylic acid, while reduction may produce phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-amine .
Applications De Recherche Scientifique
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in various biological effects, such as anti-inflammatory and anti-tumor activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl methyl[3-(2-chlorophenoxy)-3-phenylpropyl]-carbamate
- Phenyl methyl[3-(2-methoxyphenoxy)-3-phenylpropyl]-carbamate
- Phenyl methyl[3-(2-fluorophenoxy)-3-phenylpropyl]-carbamate
Uniqueness
Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced thermal stability and specific biological activities, making it valuable in various applications .
Propriétés
Numéro CAS |
93982-97-9 |
|---|---|
Formule moléculaire |
C24H25NO3 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
phenyl N-methyl-N-[3-(2-methylphenoxy)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C24H25NO3/c1-19-11-9-10-16-22(19)28-23(20-12-5-3-6-13-20)17-18-25(2)24(26)27-21-14-7-4-8-15-21/h3-16,23H,17-18H2,1-2H3 |
Clé InChI |
XQRWVVSMZKGEBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(CCN(C)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


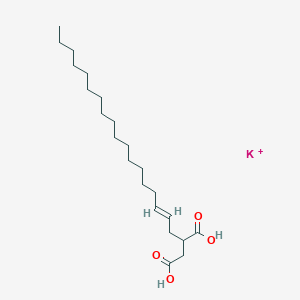
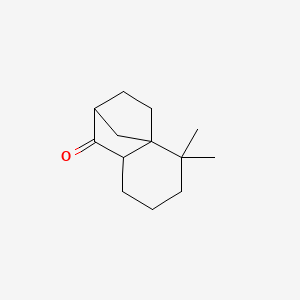
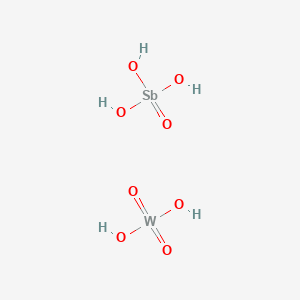
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
